1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The resulting nitro compound is then subjected to further reactions to introduce the propanoyl and amino groups, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N7O4 |
---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
2-methyl-4-[3-(3-nitropyrazol-1-yl)propanoylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13N7O4/c1-16-10(11(12)20)7(6-13-16)14-9(19)3-5-17-4-2-8(15-17)18(21)22/h2,4,6H,3,5H2,1H3,(H2,12,20)(H,14,19) |
InChI Key |
GRBMACTTZWZUIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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